molecular formula C18H13Cl2N3O2S B2383834 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide CAS No. 241132-49-0

3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide

Cat. No.: B2383834
CAS No.: 241132-49-0
M. Wt: 406.28
InChI Key: YKEMTNUXEAPIBQ-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a thiazole-based compound featuring a 3,4-dichloroaniline moiety linked to a propanamide chain. The thiazole core is known for its role in medicinal chemistry, often contributing to antimicrobial, anticancer, and antiviral activities . The presence of the 3,4-dichloroanilino group suggests enhanced lipophilicity compared to non-halogenated analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2S/c19-13-7-6-12(8-14(13)20)23-18-21-10-16(26-18)15(24)9-17(25)22-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,23)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEMTNUXEAPIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Dichloroaniline Moiety: The 3,4-dichloroaniline is introduced through a nucleophilic substitution reaction with the thiazole intermediate.

    Formation of the Propanamide Group: The final step involves the acylation of the thiazole-dichloroaniline intermediate with phenylpropanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogenation: The 3,4-dichloroanilino group in both the target compound and increases lipophilicity (higher XLogP3) compared to non-chlorinated analogs like . This correlates with improved membrane penetration, a critical factor for intracellular targets .
  • Nitro and Methoxy Groups : The nitro-substituted analog in exhibits reduced solubility (higher XLogP3) but may offer redox-modulating properties, though its bioactivity remains uncharacterized.

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight and Solubility: The target compound (MW 414.29) falls within the acceptable range for oral bioavailability (<500 Da). Its XLogP3 (~5.2) suggests moderate lipophilicity, comparable to the phenyl methanone analog (XLogP3 5.8) .
  • Hydrogen-Bonding Capacity: The propanamide chain in the target compound provides two hydrogen-bond acceptors (amide carbonyl and thiazole nitrogen), which may improve solubility in polar solvents relative to the methanone derivative .

Biological Activity

The compound 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₁Cl₂N₃OS
  • CAS Number : 339023-11-9

This compound features a thiazole ring, a dichloroaniline moiety, and an amide functional group, which are significant for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit specific enzymes related to cancer progression and microbial growth.
  • Antimicrobial Activity : The presence of the thiazole ring has been associated with antimicrobial properties against various pathogens.
  • Cytotoxic Effects : Studies suggest that this compound may induce apoptosis in cancer cells through multiple pathways.

Biological Activity Overview

The biological activity of This compound can be summarized in the following table:

Activity Description
AnticancerInduces apoptosis in various cancer cell lines; potential for development as an anticancer agent.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryMay reduce inflammation through inhibition of pro-inflammatory cytokines.
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways related to disease progression.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that this compound showed promising antimicrobial activity against both bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were determined to be within a range effective for therapeutic applications .
  • Toxicological Assessment :
    • Toxicity studies using zebrafish models indicated that while the compound exhibited beneficial biological activities, it also showed some level of toxicity at higher concentrations, necessitating further investigation into its safety profile .

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